molecular formula C18H19N B6330586 [(Anthracen-9-yl)methyl](propan-2-yl)amine CAS No. 444576-95-8

[(Anthracen-9-yl)methyl](propan-2-yl)amine

Cat. No.: B6330586
CAS No.: 444576-95-8
M. Wt: 249.3 g/mol
InChI Key: XEXRSILFHUZWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Anthracen-9-yl)methylamine is an organic compound with the molecular formula C18H19N It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a propan-2-ylamine group attached to the anthracene moiety

Mechanism of Action

Target of Action

A related compound, a chiral ligand n - (anthracen-9-ylmethyl)-1- (pyridin-2-yl)- n - (pyridin-2-ylmethyl)ethanamine (appe), has been synthesized and used as a dna photocleavage agent . This suggests that (anthracen-9-yl)methylamine may also interact with DNA or related targets.

Mode of Action

The related compound appe has been shown to perform dna photocleavage . This suggests that (anthracen-9-yl)methylamine may also interact with DNA, possibly causing breaks or modifications when exposed to light.

Pharmacokinetics

The compound’s molecular weight is 28582 , which is within the range generally favorable for oral bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-9-yl)methylamine typically involves the reaction of anthracene-9-carbaldehyde with isopropylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine product. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for (Anthracen-9-yl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(Anthracen-9-yl)methylamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Anthracen-9-yl)methylamine is unique due to its specific combination of the anthracene moiety and the propan-2-ylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N/c1-13(2)19-12-18-16-9-5-3-7-14(16)11-15-8-4-6-10-17(15)18/h3-11,13,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXRSILFHUZWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.